(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-6-8-16(9-7-15)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJNFCJBMSFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction for Benzimidazole Formation
The benzimidazole moiety is synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. In a typical procedure, o-phenylenediamine reacts with a carbonyl source, such as formic acid or its equivalents, under reflux conditions. For example, a mixture of o-phenylenediamine (10 mmol) and formic acid (12 mmol) in hydrochloric acid (6 M) is heated at 100°C for 6–8 hours. Alternatively, glacial acetic acid serves as both solvent and catalyst, as demonstrated in the preparation of 4-(1H-benzo[d]imidazol-2-yl)aniline, where refluxing for 12 hours yields the bicyclic product. The reaction proceeds through nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclodehydration to form the benzimidazole ring.
Workup and Purification
Post-reaction, the mixture is neutralized with sodium hydroxide to pH 7–8, precipitating the crude benzimidazole. Filtration and washing with cold water or hexane remove unreacted starting materials and acidic byproducts. Recrystallization from ethanol or ethyl acetate enhances purity, achieving yields exceeding 85% in optimized protocols. Spectral characterization (e.g., $$ ^1H $$ NMR, IR) confirms the presence of the benzimidazole NH stretch at 3400–3200 cm$$ ^{-1} $$ and aromatic proton resonances at δ 7.2–7.8 ppm.
Alkylation with Piperazine
Reaction Conditions for Piperazine Coupling
The benzimidazole intermediate undergoes alkylation with piperazine to form the piperazine-linked derivative. A representative procedure involves dissolving the benzimidazole (5 mmol) in dry dimethylformamide (DMF) under nitrogen, followed by addition of piperazine (6 mmol) and potassium carbonate (10 mmol). The reaction is heated to 80–90°C for 12–24 hours, facilitating nucleophilic substitution at the benzimidazole’s methyl position. DMF acts as a polar aprotic solvent, enhancing the reactivity of the piperazine nucleophile, while potassium carbonate neutralizes generated acids.
Isolation of the Piperazine-Benzoimidazole Adduct
After cooling, the mixture is poured into ice water, and the product is extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. Column chromatography (silica gel, ethyl acetate/methanol 9:1) isolates the pure adduct, typically yielding 70–75%. Mass spectrometry (HRMS) and $$ ^{13}C $$ NMR verify the molecular weight (e.g., m/z 245.1290 for C$$ _{12} $$H$$ _{16} $$N$$ _4 $$) and quaternary carbon signals at δ 45–50 ppm.
Introduction of the p-Tolyl Methanone Group
Acylation Reaction Mechanisms
The final step involves acylating the piperazine nitrogen with p-toluoyl chloride. In a anhydrous dichloromethane (DCM) solution, the piperazine-benzimidazole adduct (3 mmol) is treated with triethylamine (6 mmol) and p-toluoyl chloride (3.3 mmol) at 0–5°C. The reaction is stirred for 4–6 hours, allowing the acyl chloride to react with the secondary amine. Triethylamine scavenges HCl, shifting the equilibrium toward product formation. Alternative methods employ coupling agents like HATU or EDCI in DMF, though these are less common for small-scale syntheses.
Purification and Characterization
The crude product is washed with aqueous sodium bicarbonate to remove excess acid, followed by drying and solvent evaporation. Recrystallization from methanol/water (7:3) affords the title compound as a white solid. High-performance liquid chromatography (HPLC) confirms purity (>95%), while $$ ^1H $$ NMR reveals distinct signals for the p-tolyl methyl group (δ 2.35 ppm) and the piperazine methylene protons (δ 3.4–3.8 ppm). The molecular ion peak at m/z 334.423 in ESI-MS aligns with the theoretical molecular weight.
Analytical Data and Validation
Spectroscopic Confirmation
- IR Spectroscopy : Peaks at 1650 cm$$ ^{-1} $$ (C=O stretch) and 1600 cm$$ ^{-1} $$ (C=N stretch) confirm the methanone and benzimidazole groups.
- $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 3.82 (s, 2H, CH$$ _2 $$), 2.35 (s, 3H, CH$$ _3 $$).
- $$ ^{13}C $$ NMR : δ 170.2 (C=O), 151.3 (C=N), 139.5–115.8 (aromatic carbons), 52.4 (piperazine C).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at retention time 8.2 minutes, confirming the absence of byproducts.
Discussion of Synthetic Efficiency
The three-step synthesis provides a modular route to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone, with an overall yield of 50–55%. Key advantages include:
- Scalability : Reflux conditions and standard workup procedures facilitate large-scale production.
- Functional Group Tolerance : The benzimidazole and piperazine moieties remain stable under acylation conditions.
- Cost-Effectiveness : Commercially available starting materials (e.g., o-phenylenediamine, piperazine) minimize expenses.
Challenges include the hygroscopic nature of piperazine, requiring anhydrous conditions during alkylation, and the need for chromatographic purification in the final step. Future optimizations may explore microwave-assisted synthesis to reduce reaction times or greener solvents to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool in drug discovery and development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure suggests that it could interact with various biological targets, making it a candidate for further investigation in the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility allows for its incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The piperazine ring may enhance the compound’s binding affinity and specificity, while the p-tolyl group could influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
Pharmacological Relevance
- TRPV-1 Antagonism : Piperazine-linked benzimidazoles (e.g., Amgen’s WO04035549) demonstrate TRPV-1 inhibition, a target for pain management. The target’s p-tolyl group may enhance receptor binding via hydrophobic interactions .
- Antiproliferative Potential: Analogues with trimethoxyphenyl groups () show anticancer activity, suggesting the target’s p-tolyl group could be modified for similar applications .
Structure-Activity Relationship (SAR) Analysis
- Benzimidazole Core : Essential for hydrogen bonding with biological targets. Substitutions at position 1 (e.g., methyl, ethyl) modulate solubility but reduce potency .
- Piperazine Flexibility : The piperazine ring’s conformational flexibility may enhance binding to enzymes or receptors, as seen in TRPV-1 antagonists .
- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl in 11j) improve antifungal activity, while electron-donating groups (e.g., p-tolyl) may optimize ADME properties .
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H22N4O
- Molecular Weight : 350.43 g/mol
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer properties. The piperazine ring enhances solubility and bioavailability, while the p-tolyl group may contribute to its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The benzimidazole derivative has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key kinases involved in cell proliferation. A study demonstrated that derivatives of benzimidazole exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 7.82 to 21.48 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6h | HepG2 | 7.82 |
| 6i | MCF7 | 21.48 |
Neuropharmacological Effects
In addition to its anticancer activity, this compound has been investigated for its neuropharmacological effects:
- Cognitive Enhancement : Research indicates that piperazine derivatives can enhance cognitive functions by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurodegenerative diseases or cognitive impairments.
Case Studies
- Cell Cycle Arrest and Apoptosis Induction
-
In Vivo Efficacy
- In vivo studies have shown that similar compounds can significantly reduce tumor growth in xenograft models. For example, a related benzimidazole derivative demonstrated a reduction in tumor size by over 50% compared to controls when administered at therapeutic doses.
Q & A
Q. What are the key considerations for optimizing the synthetic route of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone?
- Methodological Answer : The synthesis involves coupling a benzoimidazole derivative with a piperazine-p-tolylmethanone scaffold. Key factors include:
-
Reagent Selection : Use of coupling agents like EDCI/HOBt for amide bond formation (if applicable) and nucleophilic substitution for methyl-piperazine linkage .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to improved solubility of intermediates .
-
Temperature Control : Reactions are typically conducted under reflux (80–100°C) to balance reactivity and byproduct minimization .
-
Yield Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate purity .
- Example Data :
| Step | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Intermediate A | 65–70 | >95% | DMF, 80°C, 12h |
| Final Compound | 60–65 | >98% | Ethanol recrystallization |
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirms piperazine ring connectivity (δ 2.5–3.5 ppm for N-CH₂ groups) and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 396 for [M+H]⁺) validate the molecular formula .
- Elemental Analysis : CHN data confirms stoichiometry (e.g., C: 68.5%, H: 6.1%, N: 14.2%) .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo studies?
- Methodological Answer :
-
Pharmacokinetic Profiling : Assess bioavailability using HPLC-MS to quantify plasma/tissue concentrations and identify metabolic instability .
-
Receptor Binding Assays : Compare histamine H1/H4 receptor affinity (IC₅₀) in isolated tissues vs. cell lines to clarify target engagement .
-
Structural Modifications : Introduce substituents (e.g., methyl/fluoro groups) to enhance metabolic stability while retaining activity .
- Case Study :
| Derivative | In Vitro IC₅₀ (nM) | In Vivo Efficacy (%) | Modification |
|---|---|---|---|
| Parent Compound | 120 ± 15 | 45 ± 5 | None |
| 4-Fluoro Analog | 95 ± 10 | 70 ± 8 | Enhanced metabolic stability |
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to histamine H1 receptors (PDB: 6PV7). Focus on piperazine and p-tolyl interactions with Lys191/Trp428 residues .
- MD Simulations : GROMACS simulations (100 ns) assess ligand-receptor complex stability under physiological conditions .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity to guide analog design .
Q. What experimental approaches address low solubility in aqueous buffers?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in ethanol) to improve solubility (>5 mg/mL in PBS) .
- Co-Solvent Systems : Use PEG-400/water (1:1) for in vitro assays without precipitation .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in vivo .
Methodological Challenges
Q. How are synthetic byproducts minimized during piperazine ring functionalization?
- Methodological Answer :
- Protection/Deprotection : Use Boc-protected piperazine to prevent N-alkylation side reactions .
- Catalytic Optimization : Pd/C or Ni catalysts reduce over-alkylation in cross-coupling steps .
- Purification : Flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) isolates the target compound (>95% purity) .
Q. What analytical techniques distinguish stereoisomers in derivatives with chiral centers?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to resolve enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
Data Contradictions & Resolution
Q. Why do some analogs show high receptor affinity but low in vivo efficacy?
- Hypothesis Testing :
- Metabolic Instability : LC-MS/MS identifies rapid hepatic clearance (t₁/₂ < 30 min) due to CYP3A4-mediated oxidation .
- Plasma Protein Binding : Equilibrium dialysis reveals >90% binding to albumin, reducing free drug availability .
Tables for Key Findings
Q. Table 1: Comparative Receptor Affinity of Derivatives
| Compound | H1 Receptor IC₅₀ (nM) | H4 Receptor IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent | 120 ± 15 | 250 ± 20 | |
| 4-MeO Analog | 85 ± 10 | 180 ± 15 | |
| 3-Fluoro Analog | 95 ± 12 | 210 ± 18 |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2.0, 37°C, 24h | 15 ± 2 | Hydrolyzed ketone |
| Light (ICH Q1B), 48h | 5 ± 1 | Oxidized imidazole |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
